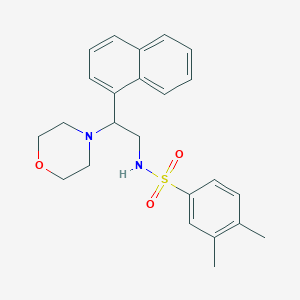

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-18-10-11-21(16-19(18)2)30(27,28)25-17-24(26-12-14-29-15-13-26)23-9-5-7-20-6-3-4-8-22(20)23/h3-11,16,24-25H,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTNCSCVRORAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine, often under reflux conditions.

Attachment of the naphthalene moiety: This final step can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a naphthalene derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring and naphthalene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of its similarities and differences with key analogs, including 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) from .

Structural Features

| Property | Target Compound | Compound 14d |

|---|---|---|

| Aromatic Substituents | 3,4-Dimethyl benzene (electron-donating methyl groups) | 3-Methoxy benzene and 4-methoxyphenyl (electron-donating methoxy groups) |

| Naphthalene Position | Naphthalen-1-yl (position 1) | Naphthalen-1-yl (position 1) |

| Sulfonamide Linkage | Direct linkage to ethyl-morpholino branch | Linkage to naphthalene and methoxy-substituted benzene |

| Heterocyclic Group | Morpholino (enhances solubility via H-bonding) | None; relies on methoxy groups for polarity |

Physicochemical and Functional Implications

- Solubility: The morpholino group in the target compound likely enhances aqueous solubility compared to 14d, which relies solely on methoxy groups. Morpholino’s H-bonding capacity improves bioavailability in polar solvents.

- Biological Activity: While neither compound’s activity is detailed in the evidence, sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase). The morpholino group may confer selectivity toward targets requiring H-bond acceptors .

Research Findings and Trends

Crystallography: SHELX-based refinements () are indispensable for resolving the conformational flexibility of sulfonamide derivatives. For instance, the ethyl-morpholino branch in the target compound may adopt multiple rotameric states, necessitating high-resolution data for accurate modeling .

Validation : Structure validation tools () ensure geometric reliability, particularly for naphthalene-containing compounds where π-stacking or steric clashes might distort models .

Synthetic Scalability: Morpholino-containing sulfonamides often face challenges in regioselective synthesis, whereas methoxy-substituted analogs (e.g., 14d) benefit from well-established etherification protocols .

Biological Activity

3,4-Dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide (CAS Number: 941960-39-0) is a sulfonamide compound with potential pharmacological applications. Its molecular formula is , and it has a molecular weight of 424.6 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of this compound includes a naphthalene moiety, a morpholine group, and a sulfonamide functional group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941960-39-0 |

| Molecular Formula | C₃₄H₂₈N₂O₃S |

| Molecular Weight | 424.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting key signaling pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of sulfonamide compounds can significantly affect their biological activity. For instance, the introduction of a morpholine group has been shown to enhance binding affinity to specific targets:

- Morpholine Group : Facilitates hydrogen bonding with target proteins, improving solubility and bioavailability.

- Naphthalene Moiety : Increases hydrophobic interactions with lipid membranes, enhancing cellular uptake.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

-

Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibits tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.

- IC50 Values : The compound exhibited an IC50 value of approximately 0.004 μM for p38 MAPK inhibition, indicating high potency.

- Cytotoxicity Studies : Cytotoxicity assays on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, potentially making it a candidate for cancer therapy.

- In Vivo Efficacy : Animal models treated with this compound showed reduced severity of arthritis symptoms, supporting its therapeutic potential in autoimmune diseases.

Case Study 1: Inhibition of TNFα Production

In a controlled study involving LPS-treated mice, administration of this compound resulted in a significant reduction in TNFα levels compared to control groups. The effective dose (ED50) was determined to be 16 mg/kg when administered orally.

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings suggest that it could be developed as an anticancer agent targeting specific malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.